2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole
Overview
Description
“2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole” is a chemical compound with the CAS Number: 53065-22-8 . It has a molecular weight of 193.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is (2E)-5,6-dimethyl-1,3-benzothiazol-2 (3H)-one hydrazone . The Inchi Code is 1S/C9H11N3S/c1-5-3-7-8 (4-6 (5)2)13-9 (11-7)12-10/h3-4H,10H2,1-2H3, (H,11,12) .Physical and Chemical Properties Analysis
The compound is solid in its physical form . The molecular weight of the compound is 193.27 .Scientific Research Applications
Anticancer and Antioxidant Potential
- Derivatives of 2-hydrazinyl-thiazole have shown notable cytotoxicity on carcinoma cell lines, including A2780 and HeLa, indicating potential for anticancer applications. Specifically, compounds like 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole demonstrated significant cytotoxic activity. These compounds also exhibited remarkable antioxidant activity, as evaluated through various spectrophotometric methods and EPR spectroscopy (Grozav et al., 2017).
Antiproliferative Activities
- Arylidene-hydrazinyl-thiazole derivatives, including those related to 2-hydrazinyl-thiazole, have been synthesized and tested for antiproliferative activities on carcinoma cell lines like MDA-MB231 and HeLa. Notable antiproliferative activity was observed, particularly for compounds like 2-(2-benzyliden-hydrazinyl)-4-methylthiazole (Grozav et al., 2014).
Anti-inflammatory Agents
- Novel thiazole compounds, including 2-(hydrazinyl)thiazole derivatives, have been synthesized and evaluated as potential anti-inflammatory agents. These compounds were tested for their efficacy in inhibiting carrageenin-induced oedema (Helal et al., 2013).
Antimalarial Activity
- 2-(2-hydrazinyl)thiazole derivatives have shown significant antimalarial activity, particularly against Plasmodium falciparum. Compounds like ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate displayed potent inhibitory effects in in vitro blood stage assays (Makam et al., 2014).
Corrosion Inhibition
- Poly[(hydrazinylazo)]thiazoles derivatives have been synthesized and studied for their potential as corrosion inhibitors for cast iron-carbon alloy in acidic environments. These derivatives showed significant increase in polarization resistance and decline in corrosion current density, indicating their effectiveness as corrosion inhibitors (El-Lateef et al., 2021).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of this compound is currently lacking .
Properties
IUPAC Name |
(5,6-dimethyl-1,3-benzothiazol-2-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-5-3-7-8(4-6(5)2)13-9(11-7)12-10/h3-4H,10H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPPOSLNDDRPTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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